Diflunisal acyl glucuronide

Description

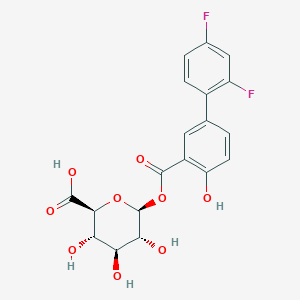

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(2,4-difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(22)10(5-7)18(28)30-19-15(25)13(23)14(24)16(29-19)17(26)27/h1-6,13-16,19,22-25H,(H,26,27)/t13-,14-,15+,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNSISKAKJZJPR-NAHJCDBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207144 | |

| Record name | Diflunisal glucuronide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58446-30-3 | |

| Record name | Diflunisal glucuronide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal glucuronide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diflunisal Acyl Glucuronide: A Guide to Synthesis, Characterization, and Handling of a Reactive Metabolite

An In-depth Technical Guide for Drug Development Professionals

Prepared by a Senior Application Scientist

Preamble: The Challenge of Carboxylic Acid Drug Metabolites

In the landscape of drug metabolism, the glucuronidation of carboxylic acids represents a critical pathway for the elimination of numerous xenobiotics. While often viewed as a detoxification process, the resulting 1-β-O-acyl glucuronide metabolites are anything but inert. These conjugates are chemically reactive electrophiles, capable of undergoing spontaneous, non-enzymatic reactions such as hydrolysis and intramolecular acyl migration.[1][2][3] This reactivity can lead to the covalent modification of proteins, a mechanism implicated in idiosyncratic drug toxicities.[4][5]

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is metabolized primarily to its acyl glucuronide (DAG), alongside a more stable phenolic glucuronide.[6][7][8] The inherent instability of DAG makes it a metabolite of significant interest and concern.[6][9] Understanding its formation, reactivity, and analytical profile is paramount for researchers in drug development and toxicology. This guide provides a comprehensive, field-proven framework for the chemical synthesis, purification, and detailed characterization of diflunisal acyl glucuronide, grounded in established chemical principles and analytical validation.

Section 1: The Metabolic Fate and Reactivity of Diflunisal

Diflunisal undergoes extensive Phase II metabolism. The primary routes involve conjugation of the carboxylic acid group to form the acyl glucuronide (DAG) and the phenolic group to form an ether glucuronide (DPG).[7][8] While DPG is chemically stable, DAG is a labile ester. At physiological pH, it is susceptible to two major degradation pathways:

-

Hydrolysis: Cleavage of the ester bond, regenerating the parent drug, diflunisal.[6][10]

-

Acyl Migration: An intramolecular transacylation where the diflunisal moiety migrates from the anomeric C1 position of the glucuronic acid ring to the hydroxyl groups at the C2, C3, and C4 positions.[2][6]

These rearrangement isomers, once formed, can expose a reactive aldehyde through ring-opening, leading to glycation reactions with proteins.[9] This complex reactivity profile underscores the necessity for pure, well-characterized standards to accurately study its biological and toxicological effects.

Figure 1: Metabolic activation and subsequent reactivity cascade of Diflunisal Acyl Glucuronide (DAG).

Section 2: Chemical Synthesis of Diflunisal 1-β-O-Acyl Glucuronide

The synthesis of the 1-β-O-acyl glucuronide isomer requires a strategic approach that avoids the formation of the more thermodynamically stable α-anomer and prevents premature acyl migration. A robust method involves the selective acylation of a protected glucuronic acid derivative, followed by a mild deprotection step.[1][11]

Causality Behind the Chosen Protocol:

-

Protection Strategy: The starting material, D-glucuronic acid, has multiple hydroxyl groups and a carboxylic acid. To ensure the reaction occurs specifically between the diflunisal carboxyl group and the anomeric C1-hydroxyl of glucuronic acid, all other reactive sites must be protected. An allyl ester is chosen for the C6 carboxyl group because its removal can be achieved under exceptionally mild, neutral conditions using a palladium catalyst. This is critical to preserve the integrity of the final labile product.

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient peptide coupling agent that is highly effective for ester formation under mild conditions. It activates the carboxylic acid of diflunisal, facilitating nucleophilic attack by the C1-hydroxyl of the protected glucuronate. This method kinetically favors the formation of the desired β-anomer.[1][11]

-

Deprotection: The final deprotection of the allyl ester is accomplished using a palladium catalyst like Pd(PPh₃)₄ and a scavenger such as morpholine. This reaction is rapid and occurs at neutral pH and room temperature, minimizing the risk of hydrolysis or acyl migration that would be prevalent under acidic or basic deprotection conditions.[11]

Experimental Protocol: Synthesis Workflow

Figure 2: Step-by-step workflow for the chemical synthesis of Diflunisal Acyl Glucuronide.

Detailed Step-by-Step Methodology

Materials:

-

Diflunisal

-

Allyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate (Protected Glucuronate)

-

HATU

-

N-Methylmorpholine (NMM)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Morpholine

-

Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

-

HPLC-grade Acetonitrile and Water, Formic Acid

-

Standard laboratory glassware and purification apparatus (silica gel, reverse-phase C18 column)

Procedure:

-

Coupling Reaction: a. To a solution of Diflunisal (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and NMM (1.2 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the protected glucuronate (1.2 eq) in anhydrous DCM. d. Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Work-up and Purification of Intermediate: a. Dilute the reaction mixture with DCM. b. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the fully protected intermediate.

-

Deprotection: a. Dissolve the purified intermediate (1.0 eq) in anhydrous THF. b. Add Morpholine (3-4 eq) to the solution. c. Add Pd(PPh₃)₄ (0.05 eq) to the mixture. The solution may turn yellow/orange. d. Stir at room temperature under an inert atmosphere, monitoring by LC-MS. The reaction is typically complete within 1-2 hours. Self-Validation Check: The deprotection removes both the allyl ester and the acetyl groups.

-

Final Purification: a. Upon completion, concentrate the reaction mixture. b. Dissolve the residue in a minimal amount of mobile phase (e.g., 50:50 acetonitrile/water). c. Purify the crude product using preparative reverse-phase HPLC with a C18 column, using a gradient of acetonitrile in water with 0.1% formic acid. d. Pool the fractions containing the pure product, freeze, and lyophilize to obtain the final Diflunisal 1-β-O-Acyl Glucuronide as a white, fluffy solid.

Handling and Storage: Due to its instability, the final product should be stored as a lyophilized powder at -80°C under an inert atmosphere. For experimental use, prepare fresh solutions in an appropriate acidic buffer (e.g., pH < 5) or aprotic solvent and use immediately.[3]

Section 3: Analytical Characterization and Validation

Rigorous characterization is essential to confirm the structure, identity, and purity of the synthesized DAG, particularly its isomeric integrity.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry is the cornerstone of identification and quantification.

-

Rationale: LC-MS provides molecular weight confirmation and, through fragmentation (MS/MS), yields structural information. A key diagnostic is the neutral loss of the glucuronic acid moiety (176.032 Da). Chemical derivatization can be employed to definitively confirm the acyl linkage.[12][13]

-

Protocol:

-

Chromatography: Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B). The acidic mobile phase helps to stabilize the acyl glucuronide during analysis.

-

Mass Spectrometry (Negative Ion Mode):

-

Full Scan (MS1): Identify the deprotonated molecular ion [M-H]⁻.

-

Product Ion Scan (MS2): Fragment the [M-H]⁻ ion. Look for the characteristic product ion of the diflunisal aglycone [M-H-176]⁻.

-

-

Mass Spectrometry (Positive Ion Mode):

-

Full Scan (MS1): Identify the protonated molecular ion [M+H]⁺.

-

Product Ion Scan (MS2): Look for the characteristic glucuronic acid-related fragment ion at m/z 193 [glucuronic acid + H]⁺.[14]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the β-anomeric configuration and assessing isomeric purity.

-

Rationale: The chemical environment of each proton in the molecule gives a unique signal. The anomeric proton (H-1) of the glucuronic acid moiety has a characteristic chemical shift and coupling constant (J-value) that differs between the α and β anomers. The β-anomer typically exhibits a larger coupling constant (~7-8 Hz) due to the trans-diaxial relationship with H-2. Monitoring the disappearance of the H-1 signal of the β-isomer over time is a standard method for measuring the kinetics of acyl migration and hydrolysis.[2][15][16]

-

Protocol:

-

Dissolve a freshly prepared sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire a ¹H NMR spectrum immediately.

-

Identify the anomeric proton doublet for the β-isomer (typically δ 5.5-6.0 ppm).

-

Integrate the signals to determine initial purity.

-

For stability studies, acquire spectra at timed intervals to monitor the decrease of the β-anomer signal and the appearance of signals corresponding to the rearrangement isomers and the hydrolyzed aglycone.[14][15]

-

Summary of Characterization Data

| Parameter | Method | Expected Result | Rationale & Reference |

| Molecular Weight | LC-MS | [M-H]⁻: 425.05 | Confirms the mass of the conjugate (Diflunisal MW: 250.20, Glucuronic Acid dehydrated: 176.12). |

| Acyl Linkage | LC-MS/MS | Fragment Ion: m/z 249.02 | Corresponds to the deprotonated diflunisal aglycone [M-H-176]⁻ after neutral loss of glucuronic acid. |

| Anomeric Config. | ¹H NMR | Anomeric Proton (H-1): Doublet, δ ~5.7 ppm, J ≈ 7-8 Hz | The large coupling constant confirms the trans-diaxial orientation of H-1 and H-2, characteristic of the β-anomer.[15][16] |

| Purity | HPLC-UV/MS | >95% | Ensures the absence of significant impurities, including the parent drug or rearrangement isomers in the initial sample. |

| Identity Confirmation | Derivatization | Formation of hydroxamic acid derivative | Specific reaction with hydroxylamine confirms the presence of an acyl (ester) linkage, distinguishing it from ether glucuronides.[13][17] |

Conclusion

The synthesis and characterization of diflunisal acyl glucuronide is a challenging but essential task for the comprehensive toxicological assessment of diflunisal. The methods outlined in this guide provide a robust pathway to obtaining a high-purity standard. The key to success lies in a synthesis strategy that employs mild coupling and deprotection steps to preserve the labile 1-β-O-acyl linkage. Subsequent characterization using a combination of LC-MS/MS and ¹H NMR provides a self-validating system to confirm identity, purity, and isomeric configuration. By understanding and applying these principles, researchers can confidently produce and analyze this reactive metabolite, enabling a more accurate evaluation of its potential risks in drug development.

References

-

Title: Effective synthesis of 1beta-acyl glucuronides by selective acylation Source: PubMed URL: [Link]

-

Title: Glucuronide synthesis Source: Hypha Discovery URL: [Link]

-

Title: Acyl Glucuronides of Carboxylic acid-containing Drugs Source: Hypha Discovery URL: [Link]

-

Title: Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation Source: ResearchGate URL: [Link]

-

Title: Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat Source: PubMed URL: [Link]

-

Title: VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro Source: PubMed URL: [Link]

-

Title: II. Interaction of diflunisal acyl glucuronide and its isomers with human serum albumin in vitro Source: PubMed URL: [Link]

-

Title: Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac Source: PubMed URL: [Link]

-

Title: Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization. Source: NSF Public Access Repository URL: [Link]

-

Title: Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS Source: SciSpace by Typeset URL: [Link]

-

Title: Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver Source: PubMed URL: [Link]

-

Title: Clinical Pharmacology of Diflunisal Source: International Journal of Clinical Medicine and Case Reports URL: [Link]

-

Title: New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation Source: NIH URL: [Link]

-

Title: Synthesis of Diflunisal Source: LookChem URL: [Link]

-

Title: Contrasting Systemic Stabilities of the Acyl and Phenolic Glucuronides of Diflunisal in the Rat Source: PubMed URL: [Link]

-

Title: Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry Source: PubMed URL: [Link]

-

Title: Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Source: Semantic Scholar URL: [Link]

-

Title: FACTORS AFFECTING THE DISPOSITION OF DIFILUNISAL AND ITS METABOLITES. Source: University of Saskatchewan URL: [Link]

-

Title: A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry Source: ResearchGate URL: [Link]

-

Title: A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry Source: PubMed URL: [Link]

-

Title: Structure and ¹H NMR spectrum of diflunisal. Source: ResearchGate URL: [Link]

-

Title: Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides Source: PubMed URL: [Link]

-

Title: Acyl glucuronide drug metabolites: toxicological and analytical implications. Source: Clinical Pharmacogenetics and Pharmacogenomics URL: [Link]

-

Title: An automated method to study the rapid intramolecular transacylation of drug acyl glucuronides using Cyclic Ion Mobility Spectrometry-Mass Spectrometry Source: Waters Corporation URL: [Link]

-

Title: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127) Source: Human Metabolome Database URL: [Link]

-

Title: NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]

- 3. ClinPGx [clinpgx.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Studies on the reactivity of acyl glucuronides--VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 8. Contrasting systemic stabilities of the acyl and phenolic glucuronides of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the reactivity of acyl glucuronides--II. Interaction of diflunisal acyl glucuronide and its isomers with human serum albumin in vitro [pubmed.ncbi.nlm.nih.gov]

- 11. Effective synthesis of 1beta-acyl glucuronides by selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. | Semantic Scholar [semanticscholar.org]

- 16. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

mechanism of Diflunisal acyl glucuronide formation in vivo

An In-Depth Technical Guide to the In Vivo Formation and Reactivity of Diflunisal Acyl Glucuronide

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the formation, reactivity, and toxicological implications of Diflunisal Acyl Glucuronide (DAG), a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and offers detailed methodologies for studying this critical metabolic pathway.

Introduction: The Metabolic Profile of Diflunisal

Diflunisal, a difluorophenyl derivative of salicylic acid, is an NSAID used for its analgesic and anti-inflammatory properties.[1] Unlike aspirin, it is not metabolized to salicylic acid.[2] The primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins.[1] Following oral administration, Diflunisal is extensively metabolized in the liver via three main pathways:

-

Acyl Glucuronidation: Conjugation of the carboxylic acid group with glucuronic acid to form Diflunisal Acyl Glucuronide (DAG).

-

Phenolic Glucuronidation: Conjugation of the phenolic hydroxyl group to form Diflunisal Phenolic Glucuronide (DPG).[3]

-

Sulfation: Conjugation at the phenolic group to form Diflunisal Sulphate (DS).[3][4]

While glucuronidation is typically considered a detoxification pathway that renders compounds more water-soluble for excretion, the formation of acyl glucuronides is an exception.[5] These metabolites are chemically reactive electrophiles, capable of undergoing spontaneous reactions that can lead to significant toxicological consequences.[6][7] DAG, a major metabolite of Diflunisal, is particularly noteworthy for its instability and propensity to form covalent adducts with proteins.[6][8]

The Core Mechanism: Enzymatic Formation of Diflunisal Acyl Glucuronide

The formation of DAG is a Phase II metabolic reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[9][10] These enzymes are primarily located in the endoplasmic reticulum of hepatocytes.

The reaction involves the transfer of glucuronic acid from the high-energy cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid moiety of Diflunisal. This process results in the formation of a 1-O-β-ester linkage, creating the DAG metabolite.

Key UGT Isoforms Implicated: Several UGT isoforms exhibit activity towards NSAIDs. Specific isoforms identified as being involved in the glucuronidation of Diflunisal and other NSAIDs include:

-

UGT1A8 and UGT2B7: Implicated in the biotransformation of Diflunisal.[11]

-

UGT1A9: Known to be involved in the glucuronidation of various drugs, and its activity is competitively inhibited by Diflunisal, suggesting it is a substrate for this enzyme.[12]

-

UGT2B7: Involved in the glucuronidation of many NSAIDs; its activity is inhibited by Diflunisal, although less potently than by other NSAIDs like mefenamic acid.[13]

The involvement of multiple UGTs highlights the complexity and potential for drug-drug interactions at the level of glucuronidation.

The Reactive Nature of DAG: Post-Formational Pathways

Once formed, the 1-O-β-acyl glucuronide (DAG) is not a stable, inert endpoint metabolite. It exists in a dynamic equilibrium, undergoing three critical, non-enzymatic reactions at physiological pH (7.4) and temperature.[14][15]

Hydrolysis

DAG can be hydrolyzed back to the parent drug, Diflunisal. This deconjugation can be catalyzed by β-glucuronidase enzymes or occur spontaneously.[16] This process contributes to a "futile cycle" of conjugation and deconjugation, which can prolong the half-life of the parent drug and alter its pharmacokinetic profile.[16]

Intramolecular Acyl Migration (Isomerization)

The acyl group of DAG can migrate from the C1 anomeric carbon of the glucuronic acid moiety to the hydroxyl groups at the C2, C3, and C4 positions.[4][15] This intramolecular rearrangement results in the formation of a mixture of positional isomers (iso-DAG). This process is significant because:

-

The isomers are generally more stable against hydrolysis than the parent 1-O-β-glucuronide.[8][15]

-

They are implicated as key intermediates in the formation of covalent protein adducts via a glycation mechanism.[5][8]

Covalent Binding to Proteins

The electrophilic nature of DAG and its isomers allows them to react with nucleophilic residues (e.g., lysine, cysteine, histidine) on proteins, forming stable, covalent adducts.[6][17] Human serum albumin (HSA) is a primary target due to its high concentration in plasma and its abundance of nucleophilic sites.[18] Two primary mechanisms for this covalent binding have been proposed:

-

Transacylation: The 1-O-β-acyl glucuronide (DAG) directly acylates the protein, transferring the Diflunisal moiety to a nucleophilic amino acid residue.[19]

-

Glycation: The rearranged isomers (iso-DAG) undergo a series of reactions, potentially involving the opening of the sugar ring to form an aldehyde, which then reacts with protein amino groups to form a Schiff base, ultimately leading to a stable Amadori product.[5][8]

This covalent binding is toxicologically critical as it can lead to the formation of neoantigens, potentially triggering idiosyncratic immune-mediated hypersensitivity reactions.[17][20] Furthermore, these drug-protein adducts are long-lived, persisting in circulation for days to weeks after the parent drug is cleared.[6][17]

Conclusion and Implications for Drug Development

The formation of Diflunisal Acyl Glucuronide is a pivotal event in the drug's metabolism, initiating a cascade of chemical reactions with significant toxicological potential. The inherent reactivity of the acyl glucuronide, leading to isomerization and covalent binding to proteins, is a key drug-related risk factor that may contribute to idiosyncratic drug toxicity. [7] For drug development professionals, understanding this mechanism is crucial. Early-stage assessment of acyl glucuronide formation and reactivity is now a standard practice in drug discovery to de-risk candidates containing carboxylic acid moieties. [5][21]The in vitro screening assays described provide a reliable and rapid method to rank compounds based on their potential to form unstable and reactive acyl glucuronides, allowing for the selection of safer drug candidates before advancing to extensive preclinical and clinical development. [7][21]The study of Diflunisal serves as a foundational case study, highlighting the importance of looking beyond simple conjugation and considering the complex chemistry and biology of drug metabolites.

References

-

McKinnon, G. E., & Dickinson, R. G. (1989). Studies on the reactivity of acyl glucuronides--IV. Covalent binding of diflunisal to tissues of the rat. Biochemical Pharmacology, 38(18), 3091-3097. [Link]

-

Verbeeck, R. K., & Loewen, G. R. (1987). Diflunisal: a review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans. Pharmacotherapy, 7(5), 187-203. [Link]

-

Zhang, S., Li, W., Ottaviani, G., et al. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition, 43(11), 1749-1756. [Link]

-

Dickinson, R. G., & King, A. R. (1989). Covalent binding of diflunisal and probenecid to plasma protein in humans: persistence of the adducts in the circulation. Research Communications in Chemical Pathology and Pharmacology, 66(3), 339-354. [Link]

-

Drugs.com. (2024). Diflunisal: Package Insert / Prescribing Information. [Link]

-

Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver. Drug Metabolism and Disposition, 31(4), 431-438. [Link]

-

Verbeeck, R. K. (2008). Clinical Pharmacology of Diflunisal. Clinical Pharmacokinetics, 47(11), 747-762. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Diflunisal? [Link]

-

Zhang, S., Li, W., Ottaviani, G., et al. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. PubMed, 26276581. [Link]

-

Strolin Benedetti, M., et al. (1997). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Life Sciences, 60(24), 2227-2235. [Link]

-

Bolze, S., et al. (2002). In Vitro Screening Assay of the Reactivity of Acyl Glucuronides. In Current Protocols in Toxicology. John Wiley & Sons, Inc. [Link]

-

Williams, A. M., & Dickinson, R. G. (1994). Studies on the reactivity of acyl glucuronides--VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro. Biochemical Pharmacology, 47(7), 1165-1174. [Link]

-

Bolze, S., Bromet, N., Gay-Feutry, C., Massiere, F., Boulieu, R., & Hulot, T. (2002). Development of an in vitro screening model for the biosynthesis of acyl glucuronide metabolites and the assessment of their reactivity toward human serum albumin. Drug Metabolism and Disposition, 30(4), 404-413. [Link]

-

Kamal, Z., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism Letters, 12(1), 32-43. [Link]

-

Steelman, S. L., Cirillo, V. J., & Tempero, K. F. (1978). The chemistry, pharmacology and clinical pharmacology of diflunisal. Current Medical Research and Opinion, 5(7), 506-514. [Link]

-

King, A. R., & Dickinson, R. G. (1993). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. Biochemical Pharmacology, 45(5), 1043-1047. [Link]

-

Belal, F. F., et al. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC. Journal of AOAC INTERNATIONAL, 104(6), 1719-1725. [Link]

-

King, A. R., & Dickinson, R. G. (1991). Studies on the reactivity of acyl glucuronides--II. Interaction of diflunisal acyl glucuronide and its isomers with human serum albumin in vitro. Biochemical Pharmacology, 42(Suppl), S111-S117. [Link]

-

Williams, A. M., & Dickinson, R. G. (1994). VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro. Biochemical Pharmacology, 47(7), 1165-1174. [Link]

-

DrugMAP. (n.d.). Details of the Drug: Diflunisal. [Link]

-

Williams, A. M., Worrall, S., de Jersey, J., & Dickinson, R. G. (1995). Studies on the reactivity of acyl glucuronides--VIII. Generation of an antiserum for the detection of diflunisal-modified proteins in diflunisal-dosed rats. Biochemical Pharmacology, 49(2), 209-217. [Link]

-

Wahbi, A. A., et al. (2009). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 438-445. [Link]

-

Williams, A. M., Worrall, S., Dejersey, J., & Dickinson, R. G. (1995). Studies On the Reactivity of Acyl Glucuronides .8. Generation of An Antiserum for the Detection of Diflunisal-Modified Proteins in Diflunisal-Dosed Rats. Biochemical Pharmacology, 49(2), 209-217. [Link]

-

Brogden, R. N., et al. (1980). Review of the animal and clinical pharmacology of diflunisal. The American Journal of Medicine, 68(3), 387-393. [Link]

-

Uchaipichat, V., et al. (2006). In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on 4-methylumbelliferone glucuronidation in recombinant human UDP-glucuronosyltransferase 1A9--potent inhibition by niflumic acid. Basic & Clinical Pharmacology & Toxicology, 98(3), 311-316. [Link]

-

Wahbi, A. A., et al. (2009). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. ResearchGate. [Link]

-

Mano, Y., et al. (2007). Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes. European Journal of Clinical Pharmacology, 63(2), 211-216. [Link]

-

Loewen, G. R. (1989). Factors affecting the disposition of diflunisal and its metabolites. University of Saskatchewan. [Link]

-

King, A. R., & Dickinson, R. G. (1993). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. Semantic Scholar. [Link]

-

Macdonald, J. I., et al. (1991). Identification of a hydroxy metabolite of diflunisal in rat and human urine. Xenobiotica, 21(11), 1521-1533. [Link]

-

Stone, C. A., et al. (1978). Pharmacology and toxicology of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 19S-29S. [Link]

-

Nakagawa, T., et al. (2022). Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. Molecules, 27(19), 6296. [Link]

-

Miners, J. O., et al. (2010). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 42(4), 490-498. [Link]

-

de Souza, A. W. S., et al. (2019). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Drug Targets, 20(13), 1354-1367. [Link]

-

Singh, S., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-8. [Link]

Sources

- 1. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 4. Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the reactivity of acyl glucuronides--IV. Covalent binding of diflunisal to tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 12. In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on 4-methylumbelliferone glucuronidation in recombinant human UDP-glucuronosyltransferase 1A9--potent inhibition by niflumic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. Studies on the reactivity of acyl glucuronides--II. Interaction of diflunisal acyl glucuronide and its isomers with human serum albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Covalent binding of diflunisal and probenecid to plasma protein in humans: persistence of the adducts in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Development of an in vitro screening model for the biosynthesis of acyl glucuronide metabolites and the assessment of their reactivity toward human serum albumin. | Semantic Scholar [semanticscholar.org]

- 19. Studies on the reactivity of acyl glucuronides--VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]

- 21. [PDF] A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Chemical Stability and Degradation Pathways of Diflunisal Acyl Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diflunisal and its Acyl Glucuronide Metabolite

Diflunisal (DF), a derivative of salicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its therapeutic action is primarily attributed to the reversible inhibition of cyclooxygenase, a key enzyme in the prostaglandin synthesis pathway.[1] Upon administration, diflunisal undergoes extensive phase II metabolism, leading to the formation of several conjugates, including a phenolic glucuronide, a sulfate conjugate, and a notable acyl glucuronide (DAG).[1][2][3] While glucuronidation is typically considered a detoxification pathway that facilitates excretion, the resulting acyl glucuronide of diflunisal is an exception due to its inherent chemical instability.[2][4][5][6]

This guide provides a comprehensive exploration of the chemical stability and complex degradation pathways of diflunisal acyl glucuronide. Understanding these characteristics is paramount for drug development professionals, as the reactivity of acyl glucuronides has been implicated in adverse drug reactions and toxicity.[7][8][9] The instability of these metabolites can lead to the formation of protein adducts, which may trigger immune responses or alter protein function.[4][6][10] Therefore, a thorough investigation into the degradation kinetics and pathways of DAG is crucial for a complete safety assessment of diflunisal.

The Intrinsic Instability of Acyl Glucuronides: A Mechanistic Overview

Acyl glucuronides are ester-linked conjugates that are susceptible to two primary non-enzymatic degradation reactions under physiological conditions: hydrolysis and intramolecular rearrangement (acyl migration).[4][5][6][11]

-

Hydrolysis: This reaction involves the cleavage of the ester bond, regenerating the parent carboxylic acid (diflunisal) and glucuronic acid.[2][4][12] This process can be catalyzed by hydroxide ions and is also subject to enzymatic catalysis by β-glucuronidases.[5][13] The regeneration of the parent drug can lead to a "futile cycling" of conjugation and deconjugation, potentially prolonging the drug's half-life and altering its pharmacokinetic profile.[12][13]

-

Intramolecular Rearrangement (Acyl Migration): This is often the predominant degradation pathway for acyl glucuronides.[5][11] The acyl group of the native 1-β-O-acyl glucuronide migrates to the adjacent hydroxyl groups on the glucuronic acid moiety, forming a mixture of 2-, 3-, and 4-O-acyl positional isomers (iso-DAG).[2][4] This reaction is base-catalyzed and results in isomers that are generally more resistant to hydrolysis.[4][14]

These degradation pathways are not mutually exclusive and occur concurrently, with their relative importance influenced by factors such as pH, temperature, and the presence of proteins.[9]

Figure 1: Primary degradation pathways of Diflunisal Acyl Glucuronide (DAG).

Degradation Pathways of Diflunisal Acyl Glucuronide: A Deeper Dive

The degradation of diflunisal acyl glucuronide is a multifaceted process involving hydrolysis, intramolecular rearrangement, and subsequent reactions of the resulting isomers.

Hydrolysis to the Parent Aglycone

Following intravenous administration of DAG to rats, the parent drug diflunisal and its other metabolites (phenolic glucuronide and sulfate conjugate) appear rapidly in the plasma, indicating significant systemic hydrolysis.[12] The initial half-life of DAG in perfused rat liver has been observed to be rapid, at approximately 17.3 minutes.[4] This hydrolysis is not only a chemical process but is also enzymatically mediated by β-glucuronidases, which are present in various tissues, including the bladder.[13][14] This enzymatic cleavage contributes to a futile conjugation-deconjugation cycle, which can have significant therapeutic and toxicological implications.[13]

Intramolecular Rearrangement to Positional Isomers

The intramolecular rearrangement of DAG to its 2-, 3-, and 4-O-acyl positional isomers (iso-DAG) is a quantitatively important degradation pathway.[5] In vitro studies have shown that rearrangement is the most significant degradation pathway for DAG in buffer and is also substantial in plasma and human serum albumin (HSA) solutions, although the overall degradation is retarded in the presence of protein due to reversible binding.[5] The formation of these isomers is significant because they are not substrates for β-glucuronidase and are more resistant to chemical hydrolysis compared to the parent 1-β-O-acyl glucuronide.[4][11][14]

Further Metabolism of Rearrangement Isomers

Interestingly, the iso-DAG isomers are not inert. Studies in rats have shown that the 2- and 3-O-isomers of DAG can undergo further glucuronidation at the phenolic position of the salicylate ring, forming novel "diglucuronides".[2][4] This suggests that the rearrangement isomers are substrates for UDP-glucuronosyltransferases (UGTs). These diglucuronides are highly polar metabolites excreted almost exclusively in bile.[2][4]

Figure 2: Detailed metabolic fate of Diflunisal Acyl Glucuronide and its isomers.

Toxicological Implications: Covalent Binding to Proteins

A significant consequence of the chemical reactivity of acyl glucuronides is their ability to form covalent adducts with proteins.[4][5][6] This occurs through two primary mechanisms:

-

Transacylation: The electrophilic acyl group of the 1-β-O-acyl glucuronide can directly react with nucleophilic residues on proteins (e.g., lysine, cysteine, histidine), forming a stable amide or thioester bond and releasing glucuronic acid.[4]

-

Glycation: The rearrangement isomers (iso-DAG) can undergo a series of reactions, including ring-opening to form a reactive aldehyde, which can then react with protein nucleophiles via a glycation mechanism, similar to the Maillard reaction.[4]

Studies have demonstrated that both DAG and iso-DAG contribute to the formation of diflunisal-protein adducts.[4][5] In vitro experiments with human serum albumin (HSA) suggest that covalent binding via DAG and iso-DAG occurs through different mechanisms (transacylation and glycation, respectively) and at different binding sites on the albumin molecule.[5] These covalent adducts have been detected in the plasma and various tissues of rats and humans, and they can persist in circulation for extended periods, with half-lives of up to 10-13.5 days in human plasma.[6][10] The formation of these long-lived adducts raises concerns about their potential to elicit immune responses and contribute to idiosyncratic drug toxicity.[9][10]

Figure 3: Mechanisms of covalent protein binding by Diflunisal Acyl Glucuronide.

Experimental Protocols for Stability Assessment

The evaluation of acyl glucuronide stability is a critical component of preclinical drug development. A robust in vitro protocol allows for the characterization of degradation kinetics and the identification of potential liabilities early in the discovery process.

In Vitro Incubation and Stability Assay

Objective: To determine the degradation half-life of diflunisal acyl glucuronide under physiological conditions.

Materials:

-

Diflunisal acyl glucuronide standard (or biosynthesized material)[15]

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

Human plasma (or human serum albumin solution)

-

Incubator or water bath set to 37°C

-

Acetonitrile (ACN) with 0.1% or 1% formic acid (quenching solution)

-

HPLC or LC-MS/MS system

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of diflunisal acyl glucuronide in a suitable solvent (e.g., methanol or DMSO).

-

Incubation Setup: In separate microcentrifuge tubes, pre-warm the phosphate buffer and human plasma to 37°C.

-

Initiation of Reaction: Spike the diflunisal acyl glucuronide stock solution into the pre-warmed buffer and plasma to achieve a final concentration (e.g., 20 µM).[15] Mix gently by vortexing.

-

Time Point Sampling: At designated time points (e.g., 0, 1, 2, and 4 hours), withdraw an aliquot of the incubation mixture.[15]

-

Quenching: Immediately add the aliquot to an equal volume of cold quenching solution (ACN with formic acid) to stop the degradation reactions.[15] The acidic condition helps to stabilize the remaining acyl glucuronide.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to HPLC vials for analysis.

-

Analytical Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the remaining diflunisal acyl glucuronide at each time point.

-

Data Analysis: Plot the natural logarithm of the acyl glucuronide concentration versus time. The degradation rate constant (k) is the negative of the slope of the linear regression line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Figure 4: Experimental workflow for in vitro stability assessment of acyl glucuronides.

Quantitative Data Summary

The stability of diflunisal acyl glucuronide is highly dependent on the experimental conditions. The following table summarizes key kinetic parameters from the literature.

| Parameter | Condition | Value | Reference |

| Initial Half-life (t½) | Perfused Rat Liver | 17.3 ± 4.2 min | [4] |

| Elimination Half-life (t½) of iso-DAG | Perfusate from Rat Liver | 55 ± 15 min | [4] |

| Adduct Half-life (t½) in Plasma | Human Volunteers | 10.0 ± 0.9 days | [10] |

| Adduct Half-life (t½) in Tissues | Rat (Liver) | ~50 hours | [6] |

| Adduct Half-life (t½) in Tissues | Rat (Kidney) | ~67 hours | [6] |

Conclusion and Future Perspectives

Diflunisal acyl glucuronide is a chemically unstable metabolite that undergoes significant degradation through hydrolysis and intramolecular rearrangement. These reactions lead to a complex metabolic profile, including the regeneration of the parent drug, the formation of more stable positional isomers, and the generation of novel diglucuronide metabolites. The inherent reactivity of both the parent acyl glucuronide and its isomers results in the formation of long-lived covalent adducts with proteins, a phenomenon with potential toxicological consequences.

For drug development professionals, a thorough understanding and early assessment of acyl glucuronide stability are crucial. The in vitro protocols outlined in this guide provide a framework for characterizing the degradation kinetics and reactivity of such metabolites. Future research should continue to focus on elucidating the precise mechanisms of toxicity associated with acyl glucuronide-protein adducts and developing predictive models to assess the risk of idiosyncratic drug reactions for new chemical entities that form these reactive metabolites.

References

-

Hansen-Moller, J., et al. (1997). Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver. Drug Metabolism and Disposition, 25(6), 723-731. [Link]

-

Dickinson, R. G., & King, A. R. (1995). VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro. Biochemical Pharmacology, 50(10), 1645-1653. [Link]

-

Brunelle, F. M., & Verbeeck, R. K. (1993). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Pharmaceutical Research, 10(9), 1349-1354. [Link]

-

King, A. R., & Dickinson, R. G. (1993). Studies on the reactivity of acyl glucuronides--IV. Covalent binding of diflunisal to tissues of the rat. Biochemical Pharmacology, 45(5), 1043-1047. [Link]

-

Dickinson, R. G., et al. (1989). Covalent binding of diflunisal and probenecid to plasma protein in humans: persistence of the adducts in the circulation. Research Communications in Chemical Pathology and Pharmacology, 66(3), 339-354. [Link]

-

King, A. R., & Dickinson, R. G. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. Biochemical Pharmacology, 42(Suppl), S109-S116. [Link]

-

Dickinson, R. G., et al. (1989). Contrasting Systemic Stabilities of the Acyl and Phenolic Glucuronides of Diflunisal in the Rat. Xenobiotica, 19(9), 987-998. [Link]

-

Baba, A., & Yoshioka, T. (2009). Structure-activity relationships for degradation reaction of 1-beta-O-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions. Chemical Research in Toxicology, 22(1), 163-174. [Link]

-

Baba, A., & Yoshioka, T. (2009). Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions. Chemical Research in Toxicology, 22(1), 163-174. [Link]

-

Macdonald, J. I., et al. (1991). Both phenolic and acyl glucuronidation pathways of diflunisal are impaired in liver cirrhosis. British Journal of Clinical Pharmacology, 31(6), 673-679. [Link]

-

Skelly, J. P., et al. (2017). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 47(10), 841-851. [Link]

-

Hewitt, M., et al. (2018). QSPR modelling of in vitro degradation half-life of acyl glucuronides. SAR and QSAR in Environmental Research, 29(12), 949-964. [Link]

-

King, A. R., & Dickinson, R. G. (1993). Studies on the reactivity of acyl glucuronides--V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase. Biochemical Pharmacology, 46(7), 1175-1182. [Link]

-

Dickinson, R. G., & King, A. R. (1996). Rearrangement of diflunisal acyl glucuronide into its beta-glucuronidase-resistant isomers facilitates transport through the small intestine to the colon of the rat. UQ eSpace. [Link]

-

Obach, R. S., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 46(10), 1469-1478. [Link]

-

Dickinson, R. G., et al. (1995). Studies on the reactivity of acyl glucuronides--VIII. Generation of an antiserum for the detection of diflunisal-modified proteins in diflunisal-dosed rats. Biochemical Pharmacology, 50(1), 77-84. [Link]

-

Chen, Z., et al. (2007). A simple in vitro model to study the stability of acylglucuronides. Journal of Pharmacological and Toxicological Methods, 55(1), 91-95. [Link]

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. [Link]

-

Zhang, S., et al. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition, 43(11), 1693-1700. [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

-

Dickinson, R. G., & King, A. R. (1995). Studies on the reactivity of acyl glucuronides-VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro. UQ eSpace. [Link]

-

Verbeeck, R. K. (2024). Clinical Pharmacology of Diflunisal. International Journal of Clinical Medicine and Case Reports, 43(3), 1-10. [Link]

-

Obach, R. S., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. ResearchGate. [Link]

-

Tocco, D. J., et al. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 3(3), 1-20. [Link]

-

Dickinson, R. G., et al. (1995). Studies On the Reactivity of Acyl Glucuronides .8. Generation of An Antiserum for the Detection of Diflunisal-Modified Proteins in Diflunisal-Dosed Rats. UQ eSpace. [Link]

-

Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. [Link]

-

Li, W., et al. (2019). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 11(13), 1269-1282. [Link]

Sources

- 1. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 4. Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the reactivity of acyl glucuronides--VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the reactivity of acyl glucuronides--IV. Covalent binding of diflunisal to tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Covalent binding of diflunisal and probenecid to plasma protein in humans: persistence of the adducts in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Contrasting systemic stabilities of the acyl and phenolic glucuronides of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the reactivity of acyl glucuronides--V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

Diflunisal Acyl Glucuronide: A Technical Guide to Intramolecular Rearrangement, Isomerization, and Bioactivation

This in-depth technical guide provides a comprehensive overview of the chemistry, kinetics, and biological implications of diflunisal acyl glucuronide (DAG) intramolecular rearrangement and isomerization. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of acyl migration, the analytical methodologies for characterization, and the toxicological significance of this reactive metabolite.

Executive Summary

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized to form diflunisal acyl glucuronide (DAG).[1][2] Unlike many phase II metabolites, DAG is not a stable, inert endpoint of biotransformation. It is a reactive electrophile that undergoes complex intramolecular rearrangement via acyl migration, leading to the formation of positional isomers (iso-DAG).[3][4][5] This isomerization process is a critical determinant of the metabolite's fate, influencing its hydrolysis, excretion, and propensity to form covalent adducts with endogenous macromolecules. The formation of these adducts is a key concern in drug development, as it has been linked to idiosyncratic drug toxicity.[6][7][8] This guide will explore the fundamental principles governing DAG instability and provide practical insights into its experimental evaluation.

The Chemistry of Acyl Glucuronide Instability: The Case of Diflunisal

Acyl glucuronides are ester-linked conjugates that are inherently susceptible to hydrolysis and intramolecular rearrangement.[5] The reactivity of DAG stems from the electrophilic nature of the ester carbonyl carbon, which is prone to nucleophilic attack.

Intramolecular Rearrangement: The Acyl Migration Pathway

The primary non-hydrolytic degradation pathway for DAG is intramolecular rearrangement, also known as acyl migration. This process involves the transfer of the diflunisal acyl group from the C-1 hydroxyl of the glucuronic acid moiety to the adjacent C-2, C-3, and C-4 hydroxyl groups, forming a mixture of positional isomers (iso-DAG).[3][4] This reaction is pH-dependent, with the rate of rearrangement generally increasing with pH.[9]

The generally accepted mechanism for acyl migration proceeds through a transient orthoester intermediate. The proximity of the hydroxyl groups on the glucuronic acid ring facilitates this intramolecular transesterification.

Caption: Pathways of protein adduct formation from DAG and iso-DAG.

Disposition and Further Metabolism

Studies in rats have shown that DAG undergoes significant systemic deconjugation-reconjugation cycling and isomerization to iso-DAG. [3]The iso-DAG isomers are more resistant to hydrolysis, are readily taken up by hepatocytes, and can undergo further metabolism, such as phenolic glucuronidation, to form "diglucuronides". [3][4]

Experimental Assessment of Diflunisal Acyl Glucuronide Stability

A thorough understanding of the stability of DAG is crucial for assessing its potential risks. The following protocols outline key in vitro experiments to characterize the rearrangement and hydrolysis kinetics.

In Vitro Stability in Buffer

This experiment determines the intrinsic chemical stability of DAG at physiological pH.

Protocol:

-

Preparation of Solutions:

-

Prepare a 0.1 M phosphate buffer solution at pH 7.4.

-

Prepare a stock solution of diflunisal acyl glucuronide in a suitable organic solvent (e.g., acetonitrile or methanol).

-

-

Incubation:

-

Pre-warm the phosphate buffer to 37°C.

-

Spike the DAG stock solution into the pre-warmed buffer to a final concentration of 10-20 µM.

-

Incubate the reaction mixture at 37°C.

-

-

Time Points and Quenching:

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1-1% formic acid to precipitate proteins and stop the reaction. [10]4. Analysis:

-

Analyze the samples by LC-MS/MS to quantify the disappearance of the parent DAG and the formation of diflunisal and the iso-DAG isomers. [11]

-

In Vitro Reactivity and Trapping Studies

This experiment assesses the potential for DAG to form covalent adducts by using trapping agents.

Protocol:

-

Preparation of Solutions:

-

Prepare a 0.1 M phosphate buffer solution at pH 7.4.

-

Prepare stock solutions of trapping agents:

-

-

Incubation:

-

Add the trapping agent to the pre-warmed buffer.

-

Initiate the reaction by adding the DAG stock solution (10 µM final concentration).

-

Incubate at 37°C for a defined period (e.g., 2 hours). [10]3. Quenching and Analysis:

-

Quench the reaction with cold acetonitrile containing formic acid.

-

Analyze the samples by LC-MS/MS to detect the formation of glutathione and methoxylamine conjugates of diflunisal.

-

Analytical Considerations

The analysis of DAG and its isomers presents challenges due to their inherent instability.

Chromatographic Separation

A robust chromatographic method is essential to separate the parent acyl glucuronide from its positional isomers and the parent drug. Reversed-phase HPLC with a C18 column is commonly used. [12]Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically required to achieve adequate separation. [11]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the sensitivity and specificity required for the detection and quantification of DAG and its related compounds in complex biological matrices. The isomers of DAG often exhibit similar fragmentation patterns, making chromatographic separation crucial for their individual quantification. [11]

Data Summary and Interpretation

The data generated from stability and reactivity studies can be summarized to provide a comprehensive risk assessment.

Table 1: In Vitro Stability and Reactivity of Diflunisal Acyl Glucuronide and its Isomers

| Compound | Half-life in buffer (pH 7.4, 37°C) | Covalent Binding to HSA (2 hr incubation) |

| DAG (β-1-O-acyl) | ~53 min [13] | 2.4% [13] |

| 2-O-acyl isomer | ~75 min [13] | 8.2% [13] |

| 3-O-acyl isomer | ~61 min [13] | 13.7% [13] |

| 4-O-acyl isomer | ~26 min [13] | 36.6% [13] |

Data are illustrative and based on published literature. Half-lives and binding percentages can vary depending on experimental conditions.

The data clearly indicate that while the parent DAG is susceptible to hydrolysis, its rearrangement isomers, particularly the 4-O-acyl isomer, are significantly more reactive towards protein covalent binding. [13]

Conclusion and Future Perspectives

The intramolecular rearrangement of diflunisal acyl glucuronide is a critical event that dictates its biological fate and toxicological potential. The formation of more stable, yet more reactive, isomers highlights the need for a thorough in vitro and in vivo characterization of acyl glucuronide metabolites for any new chemical entity containing a carboxylic acid moiety. Future research should focus on developing more predictive in vitro models to assess the immunogenic potential of acyl glucuronide-protein adducts and on elucidating the specific protein targets of diflunisal and other NSAIDs. A deeper understanding of these mechanisms will ultimately contribute to the development of safer medicines.

References

-

Iwamura, A., et al. (2017). Toxicological Potential of Acyl Glucuronides and Its Assessment. Journal of Pharmacokinetics and Pharmacodynamics, 44(2), 195-207. [Link]

-

Wang, M., & Dickinson, R. G. (1998). Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver. Drug Metabolism and Disposition, 26(1), 50-57. [Link]

-

McKinnon, G. E., & Dickinson, R. G. (1989). Covalent binding of diflunisal and probenecid to plasma protein in humans: persistence of the adducts in the circulation. Research Communications in Chemical Pathology and Pharmacology, 66(3), 339-354. [Link]

-

Dickinson, R. G., & King, A. R. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. Biochemical Pharmacology, 42(11), 2133-2139. [Link]

-

Obach, R. S., et al. (2014). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Current Drug Metabolism, 15(9), 893-903. [Link]

-

Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemical Research in Toxicology, 16(1), 2-13. [Link]

-

Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]

-

St-Pierre, M. V., et al. (1992). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Drug Metabolism and Disposition, 20(1), 151-156. [Link]

-

Van Vleet, T. R., et al. (2017). Acyl glucuronide metabolites: Implications for drug safety assessment. Toxicology Letters, 273, 37-43. [Link]

-

Williams, A. M., et al. (1995). Chemical and immunochemical comparison of protein adduct formation of four carboxylate drugs in rat liver and plasma. Chemical Research in Toxicology, 8(3), 433-441. [Link]

-

Dickinson, R. G., & McMahon, K. A. (2001). Rearrangement of diflunisal acyl glucuronide into its beta-glucuronidase-resistant isomers facilitates transport through the small intestine to the colon of the rat. Drug Metabolism and Disposition, 29(6), 849-854. [Link]

-

Dickinson, R. G., et al. (1993). Studies on the reactivity of acyl glucuronides. II. Interaction of diflunisal acyl glucuronide and its isomers with human serum albumin in vitro. Biochemical Pharmacology, 45(5), 1035-1042. [Link]

-

King, A. R., & Dickinson, R. G. (1993). Studies on the reactivity of acyl glucuronides--V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase. Biochemical Pharmacology, 46(7), 1175-1182. [Link]

-

Dickinson, R. G., et al. (1994). Studies on the reactivity of acyl glucuronides-VI. Modulation of reversible and covalent interaction of diflunisal acyl glucuronide and its isomers with human plasma protein in vitro. UQ eSpace. [Link]

-

Nakagawa, T., et al. (2020). Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. Molecules, 25(18), 4238. [Link]

-

Scavone, J. M., et al. (1988). Clinical Pharmacology of Diflunisal. Clinical Pharmacokinetics, 15(4), 201-220. [Link]

-

Ivanova, L., et al. (2019). Validation of Rapid and Simple HPLC-UV Method for Diflunisal Determination in Bulk Drug and Human Plasma. Pharmacia, 66(4), 215-221. [Link]

-

Williams, A. M., et al. (1995). Studies On the Reactivity of Acyl Glucuronides .8. Generation of An Antiserum for the Detection of Diflunisal-Modified Proteins in Diflunisal-Dosed Rats. Biochemical Pharmacology, 49(2), 209-217. [Link]

-

Dickinson, R. G., & King, A. R. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. Semantic Scholar. [Link]

-

Loewen, G. R., et al. (1988). Both phenolic and acyl glucuronidation pathways of diflunisal are impaired in liver cirrhosis. British Journal of Clinical Pharmacology, 26(1), 69-75. [Link]

-

Rapacz-Kmita, A., et al. (2021). Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants: Analysis by Chemical and Biological Methods. Molecules, 26(17), 5345. [Link]

-

Bolze, S., et al. (2006). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. [Link]

-

Dickinson, R. G., et al. (1990). Contrasting Systemic Stabilities of the Acyl and Phenolic Glucuronides of Diflunisal in the Rat. Xenobiotica, 20(12), 1333-1342. [Link]

Sources

- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 2. Contrasting systemic stabilities of the acyl and phenolic glucuronides of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological potential of acyl glucuronides and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Acyl glucuronide metabolites: Implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the reactivity of acyl glucuronides--V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijper.org [ijper.org]

- 13. Studies on the reactivity of acyl glucuronides--II. Interaction of diflunisal acyl glucuronide and its isomers with human serum albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

covalent binding of Diflunisal acyl glucuronide to plasma proteins.

An In-Depth Technical Guide to the Covalent Binding of Diflunisal Acyl Glucuronide to Plasma Proteins

Foreword for the Researcher

The journey of a drug from administration to elimination is a complex narrative of metabolic transformation. While many of these transformations are benign, designed to detoxify and facilitate excretion, some create chemically reactive species with the potential for off-target interactions. Acyl glucuronides, once considered simple Phase II detoxification products, are now recognized as a class of metabolites that can be chemically reactive, capable of covalently modifying endogenous macromolecules like proteins.[1][2][3] This guide focuses on a specific, well-documented example: the covalent binding of diflunisal acyl glucuronide (DAG), a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diflunisal, to plasma proteins.[4][5]

For drug development professionals, understanding this phenomenon is not merely an academic exercise. The formation of drug-protein adducts is a potential bioactivation pathway that has been hypothesized to contribute to idiosyncratic drug toxicities and hypersensitivity reactions.[6][7][8] Therefore, the ability to characterize and quantify this binding is a critical component of modern drug safety assessment. This document serves as a technical deep-dive, moving beyond a simple recitation of facts to explain the causality behind the reactivity, the mechanisms of adduction, and the detailed experimental workflows required for their rigorous investigation.

The Chemical Reactivity of Diflunisal Acyl Glucuronide (DAG)

Diflunisal, a difluorophenyl derivative of salicylic acid, is primarily metabolized in humans and rats to its acyl glucuronide (DAG) and phenolic glucuronide.[5][9] Unlike the stable phenolic glucuronide, the acyl glucuronide is an ester conjugate that is chemically unstable at physiological pH and temperature.[1][9] Its reactivity in a biological matrix like plasma is governed by three competing, interconnected pathways.[4][10][11]

-

Hydrolysis: A straightforward cleavage of the ester bond, regenerating the parent drug, diflunisal (DF).

-

Intramolecular Acyl Migration: A pH-dependent, non-enzymatic rearrangement where the acyl group (diflunisal) migrates from its initial 1-β-O-position on the glucuronic acid moiety to the C2, C3, and C4 hydroxyl groups, forming positional isomers (iso-DAG).[1][4][10] This isomerization is a crucial gateway to further reactions.

-

Covalent Binding: An intermolecular reaction where the electrophilic DAG (or its isomers) reacts with nucleophilic residues on proteins, forming a stable, covalent bond or "adduct".

In vitro studies consistently show that for DAG, the quantitative importance of these reactions follows the order: rearrangement > hydrolysis > covalent binding .[4][10] The presence of plasma proteins, particularly Human Serum Albumin (HSA), can influence these rates. High reversible binding of DAG to non-catalytic sites on HSA can actually protect it from rapid degradation compared to a simple buffer solution.[10]

Caption: Dual mechanisms of covalent binding: Transacylation vs. Glycation.

A Validated Workflow for Adduct Characterization

Investigating DAG-protein adducts requires a multi-step, self-validating workflow that combines controlled incubations with robust analytical techniques. The goal is not just to detect binding, but to quantify it and structurally characterize the resulting adducts.

Experimental Protocol: In Vitro Adduct Formation and Analysis

This protocol outlines the essential steps to characterize DAG reactivity with HSA in a controlled laboratory setting.

Part 1: In Vitro Incubation

-

Objective: To generate DAG-HSA adducts under physiologically relevant conditions for subsequent analysis.

-

Methodology:

-

Reagent Preparation: Prepare a solution of fatty acid-free Human Serum Albumin (HSA) at a relevant concentration (e.g., 40 mg/mL) in a phosphate buffer (e.g., 0.1 M, pH 7.4). [12]Pre-warm the solution to 37°C.

-

Initiate Reaction: Spike the HSA solution with a known concentration of purified diflunisal acyl glucuronide (DAG). [4] 3. Incubation: Maintain the reaction mixture at 37°C in a shaking water bath.

-

Time-Course Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the reaction kinetics.

-

Control Sample: Run a parallel incubation of DAG in buffer alone to determine its intrinsic stability and degradation rate in the absence of protein. [4]* Expertise & Causality: Using fatty acid-free HSA is crucial because endogenous fatty acids can compete for binding sites on albumin, potentially reducing the extent of covalent modification and introducing variability. [4][10]Maintaining physiological pH and temperature is essential for mimicking the in vivo environment where these reactions occur.

-

Part 2: Quantification of Covalently Bound Diflunisal

-

Objective: To determine the total amount of diflunisal that has become irreversibly bound to the protein.

-

Methodology:

-

Protein Precipitation & Washing: To each time-point aliquot, add an excess of cold organic solvent (e.g., acetonitrile) to precipitate the protein. Vortex thoroughly and centrifuge.

-

Discard the supernatant. Vigorously wash the protein pellet multiple times with a solvent like methanol to remove all traces of non-covalently bound (reversibly bound) diflunisal and its metabolites. This step is critical for accuracy.

-

Alkaline Hydrolysis: Resuspend the final, washed protein pellet in a known volume of NaOH solution (e.g., 1 M). Heat the sample (e.g., at 60°C for 1 hour) to hydrolyze the ester or amide bond, releasing the diflunisal aglycone from the protein. [13] 4. Sample Analysis: Neutralize the hydrolyzed sample, perform a liquid-liquid or solid-phase extraction to isolate the released diflunisal, and quantify it using a validated HPLC-UV or LC-MS/MS method. [14][15] 5. Data Expression: Normalize the amount of released diflunisal to the amount of protein in the pellet (determined by a standard protein assay like BCA). Express the final result as ng or µg of DF per mg of HSA. [16] Part 3: Mass Spectrometric Identification of Adducts

-

-

Objective: To structurally confirm the adducts and identify the specific amino acid residues on HSA that have been modified.

-

Methodology:

-

Protein Isolation: Isolate the adducted HSA from an incubation reaction. This may involve dialysis or size-exclusion chromatography to remove unbound reactants.

-

Enzymatic Digestion: Denature the protein (e.g., with urea) and reduce/alkylate the disulfide bonds. Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

-